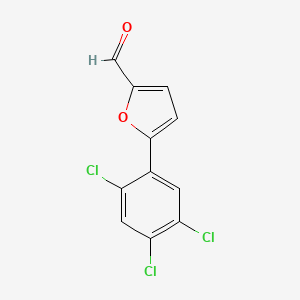

5-(2,4,5-Trichlorophenyl)furan-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2,4,5-Trichlorophenyl)furan-2-carbaldehyde: is an organic compound with the molecular formula C11H5Cl3O2 and a molecular weight of 275.52 g/mol . This compound is characterized by a furan ring substituted with a 2,4,5-trichlorophenyl group and an aldehyde functional group at the 2-position of the furan ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4,5-Trichlorophenyl)furan-2-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,4,5-trichlorophenylacetic acid.

Cyclization: The 2,4,5-trichlorophenylacetic acid undergoes cyclization with furfural in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the furan ring.

Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to introduce the aldehyde functional group at the 2-position of the furan ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of 2,4,5-trichlorophenylacetic acid.

Catalytic Cyclization: Catalytic cyclization with furfural in industrial reactors.

Continuous Oxidation: Continuous oxidation using industrial oxidizing agents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 5-(2,4,5-Trichlorophenyl)furan-2-carbaldehyde can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

Oxidation: 5-(2,4,5-Trichlorophenyl)furan-2-carboxylic acid.

Reduction: 5-(2,4,5-Trichlorophenyl)furan-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology:

Biochemical Studies: Used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine:

Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

Industry:

Material Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,4,5-Trichlorophenyl)furan-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The trichlorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

- 5-(2,4-Dichlorophenyl)furan-2-carbaldehyde

- 5-(2,4,5-Trifluorophenyl)furan-2-carbaldehyde

- 5-(2,4,5-Trimethylphenyl)furan-2-carbaldehyde

Comparison:

- 5-(2,4,5-Trichlorophenyl)furan-2-carbaldehyde is unique due to the presence of three chlorine atoms on the phenyl ring, which significantly affects its reactivity and interaction with biological targets.

- 5-(2,4-Dichlorophenyl)furan-2-carbaldehyde has only two chlorine atoms, resulting in different chemical and biological properties.

- 5-(2,4,5-Trifluorophenyl)furan-2-carbaldehyde contains fluorine atoms, which alter its electronic properties and reactivity.

- 5-(2,4,5-Trimethylphenyl)furan-2-carbaldehyde has methyl groups instead of chlorine, leading to different steric and electronic effects.

Biological Activity

5-(2,4,5-Trichlorophenyl)furan-2-carbaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H6Cl3O

- Molecular Weight : 259.52 g/mol

- IUPAC Name : this compound

-

Structural Representation :

C1=CC=C(C=C1C(=O)C2=CC=C(C=C2Cl)Cl)Cl

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with chlorinated phenyl compounds. Various methodologies have been documented, including:

- Electrophilic Aromatic Substitution : The introduction of the trichlorophenyl group onto the furan ring through chlorination reactions.

- Formylation : The aldehyde functional group is introduced via Vilsmeier-Haack reaction or similar formylation techniques.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance:

- Bacterial Activity : Studies have shown that this compound demonstrates inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antifungal Activity

The compound has also been evaluated for antifungal properties, particularly against pathogenic fungi such as Candida and Aspergillus species.

- Antifungal Efficacy : In vitro tests reveal that it possesses antifungal activity with MIC values ranging from 16 to 64 µg/mL.

Cytotoxic Effects

In cancer research, the cytotoxicity of this compound has been assessed against various cancer cell lines:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The compound exhibited dose-dependent cytotoxic effects with IC50 values indicating significant potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial metabolism.

- DNA Interaction : Possible intercalation into DNA structures disrupting replication and transcription processes.

Study on Antimicrobial Activity

A notable study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of furan-based compounds, including this compound, showed enhanced antimicrobial properties when modified with specific functional groups. The study concluded that structural modifications could optimize activity against resistant strains .

Research on Anticancer Effects

Another research effort focused on the anticancer properties of this compound revealed that it significantly reduced cell viability in HeLa and MCF-7 cells through apoptosis pathways. The study utilized flow cytometry to assess cell cycle progression and apoptosis markers .

Properties

CAS No. |

68502-15-8 |

|---|---|

Molecular Formula |

C11H5Cl3O2 |

Molecular Weight |

275.5 g/mol |

IUPAC Name |

5-(2,4,5-trichlorophenyl)furan-2-carbaldehyde |

InChI |

InChI=1S/C11H5Cl3O2/c12-8-4-10(14)9(13)3-7(8)11-2-1-6(5-15)16-11/h1-5H |

InChI Key |

CYFLYDRJZXHEGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)C2=CC(=C(C=C2Cl)Cl)Cl)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.